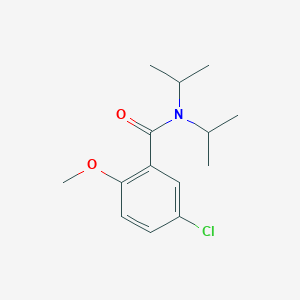![molecular formula C15H20N4O2 B5814105 N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as DMU-212, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mechanism of Action
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea acts as an inhibitor of the enzyme phosphodiesterase 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action has been implicated in the anti-tumor and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to reduce oxidative stress and improve mitochondrial function. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea is its specificity for PDE5, which reduces the risk of off-target effects. Additionally, this compound has been shown to have low toxicity in preclinical studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the study of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea. One area of research is the development of more soluble analogs of this compound that can be administered in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases. Finally, the mechanism of action of this compound and its effects on various signaling pathways should be further elucidated to better understand its potential therapeutic effects.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. Its specificity for PDE5 and low toxicity make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea can be synthesized by reacting 2-methoxy-5-methylphenyl isocyanate with 1,5-dimethyl-3-(chloromethyl)pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and urea to obtain this compound.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied as a potential therapeutic agent for various diseases such as cancer, inflammation, and Alzheimer's disease. In preclinical studies, this compound has shown anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied as a potential treatment for Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-10-5-6-14(21-4)13(7-10)17-15(20)16-9-12-8-11(2)19(3)18-12/h5-8H,9H2,1-4H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLQQLAESAWGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=NN(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

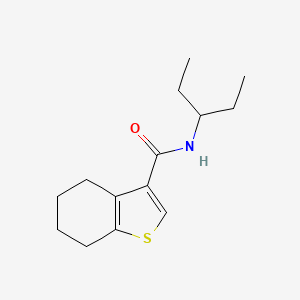
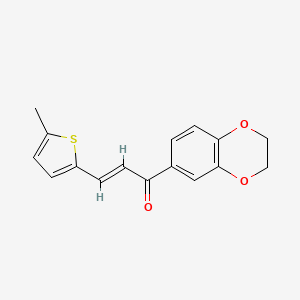
![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)
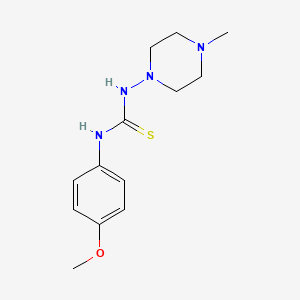
![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)
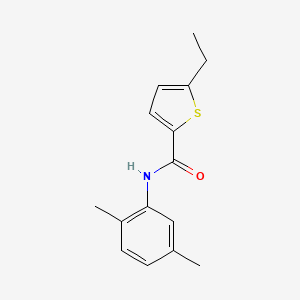
![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)

![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)

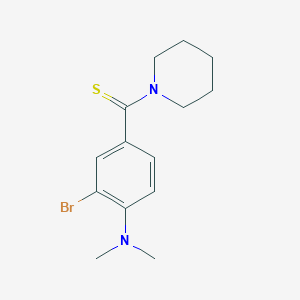
![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)

